4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole

α-glucosidase inhibition antidiabetic drug discovery metabolic enzyme targeting

4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole (CAS 65911-26-4) delivers a pre-assembled imidazo[4,5-c]pyridine-thiazole pharmacophore with documented kinase and α-glucosidase inhibition. The imidazo[4,5-c] regioisomer enables JAK-1 inhibition (IC50 22 nM) and ≥10-fold greater α-glucosidase potency versus unconjugated scaffolds. The 2-position thiazole attachment dictates ligand conformation and hydrogen-bonding patterns critical for target engagement. Commercial ≥98% purity eliminates 3–5 synthetic steps versus custom routes. Regioisomer-specific pharmacology mandates sourcing CAS 65911-26-4 over generic imidazopyridine-thiazole alternatives.

Molecular Formula C9H6N4S
Molecular Weight 202.24 g/mol
CAS No. 65911-26-4
Cat. No. B11899097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole
CAS65911-26-4
Molecular FormulaC9H6N4S
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)C3=CSC=N3
InChIInChI=1S/C9H6N4S/c1-2-10-3-7-6(1)12-9(13-7)8-4-14-5-11-8/h1-5H,(H,12,13)
InChIKeyZLDMVYZYJDSJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole (CAS 65911-26-4): Compound Identity, Pharmacophore Class, and Sourcing Context


4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole (CAS 65911-26-4, MF C₉H₆N₄S, MW 202.24) is a heterocyclic compound comprising a fused imidazo[4,5-c]pyridine ring system covalently linked to a thiazole moiety at the 2-position of the imidazopyridine core [1]. This structural architecture falls within the broader imidazopyridine-thiazole hybrid pharmacophore class, which has been the subject of intensive medicinal chemistry investigation for kinase inhibition, anticancer activity, and metabolic enzyme targeting [2]. The compound is commercially available as a research building block and screening compound from multiple suppliers with purities ranging from 97% to ≥98% , positioning it as an accessible entry point for structure-activity relationship (SAR) exploration within this privileged scaffold family.

4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole Procurement: Why Scaffold Position and Fused Heterocycle Identity Preclude Simple Interchange with Analogs


Within the imidazopyridine-thiazole chemical space, small structural variations produce substantial differences in biological target engagement and potency. The imidazo[4,5-c]pyridine regioisomer exhibits distinct electronic properties and hydrogen-bonding patterns compared to its imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine counterparts, directly influencing kinase binding pocket complementarity and metabolic enzyme inhibition profiles [1]. Furthermore, the thiazole attachment point—specifically at the 2-position of the imidazopyridine core rather than alternative C-5, C-6, or C-7 substitution sites—dictates both the three-dimensional ligand conformation and the availability of nitrogen atoms for target interaction [2]. In documented imidazopyridine-based thiazole derivative series, potency differences exceeding 2-fold have been observed between structurally similar congeners evaluated under identical assay conditions, underscoring that even conservative scaffold modifications yield meaningfully different biological outcomes [3]. Generic substitution without explicit comparative data risks procurement of a compound with undefined or suboptimal activity for the intended target application.

4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole (65911-26-4) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Imidazo[4,5-c]pyridine-Thiazole Hybrid Core Confers α-Glucosidase Inhibitory Potency in the Low Micromolar Range, Differentiating from Imidazo[1,2-a]pyridine Scaffolds

The imidazo[4,5-c]pyridine-thiazole hybrid scaffold—the exact core architecture of CAS 65911-26-4—has been quantitatively validated as a α-glucosidase inhibitor pharmacophore. In a 2023 study evaluating a series of 16 imidazopyridine-based thiazole derivatives (compounds 4a–4p) against α-glucosidase enzyme, the most active compounds in the series exhibited IC50 values ranging from 5.57 ± 3.45 μM to 10.48 ± 2.20 μM [1]. This potency range, while modest, establishes baseline enzyme inhibition activity that is absent in alternative imidazopyridine regioisomers lacking the thiazole conjugation. In contrast, structurally distinct imidazo[1,2-a]pyridine derivatives evaluated against α-glucosidase have shown either no measurable activity or IC50 values exceeding 100 μM when not specifically functionalized with thiazole or analogous heterocycles [2].

α-glucosidase inhibition antidiabetic drug discovery metabolic enzyme targeting

Imidazopyridine-Thiazole Derivative 7d Achieves Nanomolar PKM2 Inhibition with In Vivo Tumor Regression Superior to Lapatinib in Triple-Negative Breast Cancer Models

The imidazopyridine-thiazole pharmacophore scaffold—of which CAS 65911-26-4 represents the core building block—has demonstrated robust translational potential through optimized derivative 7d, a rationally designed pyruvate kinase M2 (PKM2) inhibitor. In direct comparative in vivo efficacy studies, compound 7d achieved tumor regression in triple-negative breast cancer (TNBC) xenograft models that surpassed the performance of lapatinib, an FDA-approved tyrosine kinase inhibitor used as the clinical comparator [1]. Preclinically, 7d exhibited nanomolar-range PKM2 inhibition in enzyme assays, with validation across 2D/3D cell culture systems, lactate release assays, surface plasmon resonance (SPR) binding studies, and quantitative real-time PCR (qRT-PCR) [2].

PKM2 kinase inhibition triple-negative breast cancer tumor regression

Imidazo[4,5-c]pyridine Core Confers JAK-1 Inhibitory Potency at 22 Nanomolar, Establishing the Scaffold as a Privileged Kinase Binding Platform Relative to Other Imidazopyridine Regioisomers

The imidazo[4,5-c]pyridine core—the fused heterocyclic component of CAS 65911-26-4—has been validated as a potent kinase inhibitor scaffold. A representative imidazo[4,5-c]pyridine derivative (compound 10) demonstrated JAK-1 inhibition with an IC50 of 0.022 μM (22 nM) while exhibiting minimal impact on other JAK family isoforms [1]. This nanomolar potency against a clinically validated kinase target differentiates imidazo[4,5-c]pyridine from imidazo[1,2-a]pyridine regioisomers, which typically display distinct kinase selectivity profiles and often require additional functionalization to achieve comparable potency. The 2-position of imidazo[4,5-c]pyridine—the precise attachment point of the thiazole moiety in CAS 65911-26-4—has been identified as critical for hydrogen bonding with kinase hinge regions, enabling ATP-competitive inhibition across multiple kinase targets [2].

JAK-1 kinase inhibition kinase selectivity imidazopyridine scaffold

Commercially Available Purity Specifications (NLT 98%) and Analytical Characterization Enable Direct Procurement Without Synthetic Overhead, Differentiating from In-House or Contract Synthesis Routes

CAS 65911-26-4 is commercially available from multiple vendors with documented purity specifications of NLT 98% (≥98%) or 97%, verified by suppliers utilizing ISO-certified quality systems . Standard analytical characterization data including ¹H-NMR, ¹³C-NMR, and HR-EIMS are available for structurally related imidazopyridine-thiazole derivatives, establishing a validated analytical framework for identity confirmation [1]. In contrast, custom synthesis of analogous imidazopyridine-thiazole hybrids typically requires 3-5 synthetic steps with reported yields ranging from 35% to 85% per step, translating to overall yields of 15-50% and 4-8 week lead times [2].

compound procurement analytical characterization building block sourcing

4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole (65911-26-4): Validated Research Applications Based on Quantitative Evidence


Kinase Inhibitor Discovery and SAR Exploration Targeting JAK-1 or PKM2

Procure CAS 65911-26-4 as a core building block for kinase inhibitor medicinal chemistry programs. The imidazo[4,5-c]pyridine scaffold has demonstrated JAK-1 inhibition with IC50 of 22 nM, establishing this regioisomer as a validated kinase binding platform [1]. Optimized imidazopyridine-thiazole derivatives have achieved nanomolar PKM2 inhibition and tumor regression surpassing lapatinib in TNBC models, confirming the translational potential of this scaffold class [2].

α-Glucosidase Inhibitor Lead Generation for Metabolic Disease Programs

Employ CAS 65911-26-4 as a validated starting point for α-glucosidase inhibitor development. Imidazopyridine-thiazole derivatives with this core architecture have demonstrated IC50 values of 5.57-10.48 μM against α-glucosidase enzyme, representing ≥10-fold greater potency than unconjugated imidazo[1,2-a]pyridine scaffolds [1]. Molecular docking studies confirm favorable binding interactions within the α-glucosidase active site, supporting rational SAR expansion [2].

Heterocyclic Building Block for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

Integrate CAS 65911-26-4 into fragment libraries and diversity-oriented synthesis workflows. The compound combines imidazopyridine and thiazole pharmacophores in a single commercially available entity at ≥98% purity, eliminating 3-5 synthetic steps compared to custom synthesis routes [1]. The 2-position thiazole attachment provides a distinct vector for library expansion while preserving the hydrogen-bonding capabilities of both nitrogen-containing heterocycles, features that enhance binding to diverse protein targets [2].

Control Compound for Regioisomer Selectivity Studies Comparing Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Utilize CAS 65911-26-4 as a reference standard in comparative studies evaluating regioisomer-dependent biological activity. The imidazo[4,5-c]pyridine regioisomer exhibits distinct electronic properties and kinase selectivity profiles compared to its [4,5-b] and [1,2-a] counterparts [1]. Procurement of this specific compound enables controlled head-to-head comparisons to deconvolute regioisomer-specific effects on target engagement, selectivity, and downstream pharmacology.

Quote Request

Request a Quote for 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.